molecular formula C12H8BrClO3S B077755 Benzenesulfonic acid, 4-bromo-2-chlorophenyl ester CAS No. 13659-13-7

Benzenesulfonic acid, 4-bromo-2-chlorophenyl ester

Katalognummer B077755
CAS-Nummer: 13659-13-7
Molekulargewicht: 347.61 g/mol
InChI-Schlüssel: BGPWYCOJICYJLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonic acid, 4-bromo-2-chlorophenyl ester is a chemical compound that is commonly used in scientific research as a reagent for the synthesis of various organic compounds. This compound is also known by its chemical formula, C12H8BrClO3S, and is a white to light yellow powder that is soluble in various organic solvents.

Wirkmechanismus

The mechanism of action of benzenesulfonic acid, 4-bromo-2-chlorophenyl ester is not well understood. However, it is believed that the compound acts as an electrophile, reacting with nucleophiles such as amines and thiols to form sulfonamide and sulfonate ester derivatives.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that the compound can react with biological molecules such as proteins, nucleic acids, and lipids, potentially leading to cellular damage.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using benzenesulfonic acid, 4-bromo-2-chlorophenyl ester in lab experiments is its ability to selectively react with nucleophiles such as amines and thiols. This allows for the synthesis of specific compounds with high yields. However, the compound can be difficult to handle due to its low solubility in water and high reactivity with moisture.

Zukünftige Richtungen

There are several potential future directions for the use of benzenesulfonic acid, 4-bromo-2-chlorophenyl ester in scientific research. One area of interest is the synthesis of new aryl sulfone compounds with improved biological activity. Another potential direction is the development of new synthetic methods for the production of this compound and related compounds. Additionally, the compound may have potential applications in the development of new materials, such as polymers and surfactants.

Synthesemethoden

Benzenesulfonic acid, 4-bromo-2-chlorophenyl ester can be synthesized through the reaction of 4-bromo-2-chlorophenol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an esterification reaction, where the hydroxyl group of the 4-bromo-2-chlorophenol reacts with the sulfonyl chloride group of benzenesulfonyl chloride to form the ester.

Wissenschaftliche Forschungsanwendungen

Benzenesulfonic acid, 4-bromo-2-chlorophenyl ester is commonly used in scientific research as a reagent for the synthesis of various organic compounds. This compound is particularly useful in the synthesis of aryl sulfones, which have a wide range of applications in the pharmaceutical industry as antibacterial, antifungal, and anti-inflammatory agents.

Eigenschaften

CAS-Nummer

13659-13-7

Molekularformel

C12H8BrClO3S

Molekulargewicht

347.61 g/mol

IUPAC-Name

(4-bromo-2-chlorophenyl) benzenesulfonate

InChI

InChI=1S/C12H8BrClO3S/c13-9-6-7-12(11(14)8-9)17-18(15,16)10-4-2-1-3-5-10/h1-8H

InChI-Schlüssel

BGPWYCOJICYJLI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)Cl

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)Cl

Andere CAS-Nummern

13659-13-7

Synonyme

Benzenesulfonic acid, 4-bromo-2-chlorophenyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.